Anti-Inflammatory Activity Class Benchmarking via Adjuvant Arthritis ED30 in Rats
The cyclopenta[b]indole-2-carboxylic acid class demonstrates quantifiable in vivo anti-inflammatory activity. The patent for this class reports an ED30 value of 10 mg/kg p.o. for the structurally related compound 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid, measured in an adjuvant arthritis model in rats [1]. While this datum does not directly quantify the target compound, it establishes a benchmark for the class and suggests that 7-chloro substitution on the cyclopenta[b]indole core may confer comparable or differentiated activity [1]. Direct comparative data for 7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid are not available in the accessed public domain.
| Evidence Dimension | In vivo anti-inflammatory activity (adjuvant-induced arthritis) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | 6-Chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid; ED30 = 10 mg/kg p.o. |
| Quantified Difference | Not calculable |
| Conditions | Albino rats (Hart Strain, 125-155 g); Mycobacterium butyricum adjuvant; 5-day oral treatment; paw edema measured at 96 h |
Why This Matters
This class-level ED30 benchmark allows procurement teams to evaluate the target compound's potential relative to a known active analog in the same therapeutic class, but direct substitution decisions require compound-specific data.
- [1] Berger, L.; Corraz, A. J. Cyclopenta[b]indole-2-carboxylic acids and derivatives thereof. U.S. Patent 4,009,181, February 22, 1977. View Source
